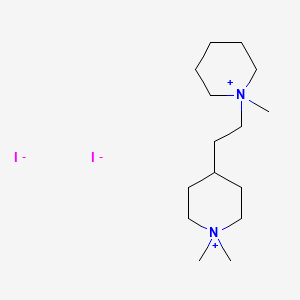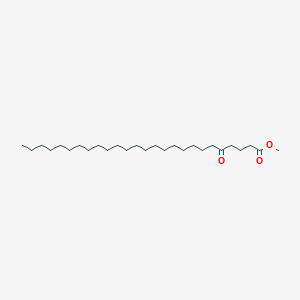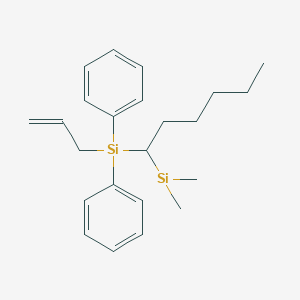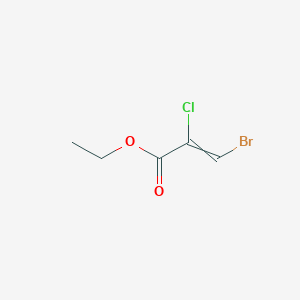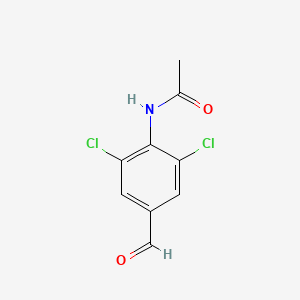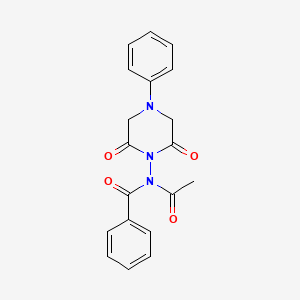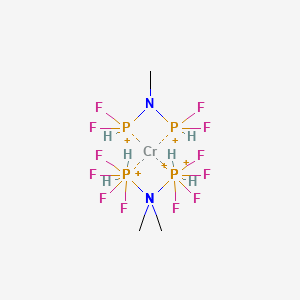![molecular formula C5H5N3OS2 B14500932 [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate CAS No. 62999-53-5](/img/structure/B14500932.png)
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate is a chemical compound that features a unique structure combining an oxadiazole ring with a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with methyl thiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiocyanate derivatives.
Wissenschaftliche Forschungsanwendungen
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring may also interact with nucleic acids, affecting cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant biological activity.
Vergleich Mit ähnlichen Verbindungen
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate can be compared with other similar compounds such as:
Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to varied chemical and biological properties.
Thiocyanate compounds: Compounds with the thiocyanate group exhibit different reactivity and applications depending on the attached functional groups.
Similar Compounds
- 5-Methyl-1,3,4-oxadiazole-2-thiol
- Methyl thiocyanate
- Other oxadiazole derivatives
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit promising biological activities. Further research is needed to fully understand its mechanism of action and explore its applications in greater detail.
Eigenschaften
CAS-Nummer |
62999-53-5 |
|---|---|
Molekularformel |
C5H5N3OS2 |
Molekulargewicht |
187.2 g/mol |
IUPAC-Name |
(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl thiocyanate |
InChI |
InChI=1S/C5H5N3OS2/c1-4-7-8-5(9-4)11-3-10-2-6/h3H2,1H3 |
InChI-Schlüssel |
JKJZXUUMYQSWCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(O1)SCSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)


![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
